molecular formula C9H19N3 B14739337 3-[(6-Aminohexyl)amino]propanenitrile CAS No. 4748-74-7

3-[(6-Aminohexyl)amino]propanenitrile

Cat. No.: B14739337
CAS No.: 4748-74-7
M. Wt: 169.27 g/mol
InChI Key: FHCGQVQMXLXJBZ-UHFFFAOYSA-N
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Description

3-[(6-Aminohexyl)amino]propanenitrile is an aliphatic nitrile derivative featuring a propanenitrile backbone substituted with a 6-aminohexylamino group. The molecule consists of a nitrile group (-CN) at the terminal position, a three-carbon chain, and a secondary amine linked to a six-carbon alkyl chain with a terminal primary amine.

Properties

IUPAC Name

3-(6-aminohexylamino)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c10-6-3-1-2-4-8-12-9-5-7-11/h12H,1-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCGQVQMXLXJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCNCCC#N)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50786524
Record name 3-[(6-Aminohexyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50786524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4748-74-7
Record name 3-[(6-Aminohexyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50786524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3-[(6-aminohexyl)amino]- can be synthesized through several methods. One common approach involves the reaction of 1,6-diaminohexane with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of propanenitrile, 3-[(6-aminohexyl)amino]- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[(6-aminohexyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces corresponding oxides or carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Forms substituted nitriles or amines.

Scientific Research Applications

Propanenitrile, 3-[(6-aminohexyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanenitrile, 3-[(6-aminohexyl)amino]- exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Propanenitrile Derivatives

Compound Name Substituent(s) Molecular Formula Key Functional Groups
This compound 6-Aminohexylamino C₉H₁₈N₃* -CN, -NH-(CH₂)₆-NH₂
3-(Hexylamino)propanenitrile (9b) Hexylamino C₉H₁₈N₂ -CN, -NH-(CH₂)₅CH₃
3-(Phenylamino)propanenitrile (9h) Phenylamino C₉H₁₀N₂ -CN, -NH-Ph
3-[(3-Methoxyphenyl)amino]propanenitrile 3-Methoxyphenylamino C₁₀H₁₂N₂O -CN, -NH-(3-MeO-Ph)
3-[Benzyl(methyl)amino]propanenitrile Benzyl(methyl)amino C₁₁H₁₄N₂ -CN, -N(CH₃)-CH₂-Ph

*Inferred formula based on structural analogs.

Key Observations :

  • The 6-aminohexyl group in the target compound introduces a long aliphatic chain with a terminal primary amine, enabling hydrogen bonding and increased hydrophilicity compared to non-polar hexyl (9b) or aromatic (9h, 4) substituents.
  • Aromatic substituents (e.g., phenyl, 3-methoxyphenyl) enhance rigidity and π-π interactions, whereas alkyl chains (e.g., hexyl, aminohexyl) improve flexibility .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Physical State Molecular Weight (g/mol) Solubility Trends
This compound Likely viscous oil* ~168.26 Polar solvents (e.g., water, ethanol)
3-(Hexylamino)propanenitrile (9b) Yellow oil 154.25 Moderate polarity (e.g., DMSO)
3-(Phenylamino)propanenitrile (9h) Orange oil 146.19 Low polarity (e.g., chloroform)
3-[(3-Methoxyphenyl)amino]propanenitrile Solid 176.22 Moderate (methanol, acetone)
3-[Benzyl(methyl)amino]propanenitrile Not reported 174.25 Likely organic solvents

*Inferred from analogs with similar alkyl chains (e.g., 9b is an oil) .

Key Observations :

  • The primary amine in this compound enhances solubility in polar solvents compared to non-aminated analogs (e.g., 9b).
  • Aromatic derivatives (e.g., 9h, 4) exhibit higher melting points due to crystalline packing, whereas aliphatic analogs remain oils .

Key Observations :

  • The terminal primary amine in the target compound enables crosslinking in polymer chemistry, unlike analogs with non-reactive substituents (e.g., 9b, 12).
  • Aromatic amino-propanenitriles (e.g., 4) are precursors to bioactive molecules due to their electron-rich aromatic systems .

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